2-(1-Piperazinyl)quinoline dimaleate 2-(1-Piperazinyl)quinoline dimaleate Selective 5-HT3 receptor agonist. Also displays antagonist activity at peripheral 5-HT3 receptors. [3H]-Quipazine labels 5-HT3 sites in the cortical membranes.
Brand Name: Vulcanchem
CAS No.: 150323-78-7
VCID: VC0004200
InChI: InChI=1S/C13H15N3.2C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;2*5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
SMILES: C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Molecular Formula: C21H23N3O8
Molecular Weight: 445.4 g/mol

2-(1-Piperazinyl)quinoline dimaleate

CAS No.: 150323-78-7

Inhibitors

VCID: VC0004200

Molecular Formula: C21H23N3O8

Molecular Weight: 445.4 g/mol

2-(1-Piperazinyl)quinoline dimaleate - 150323-78-7

CAS No. 150323-78-7
Product Name 2-(1-Piperazinyl)quinoline dimaleate
Molecular Formula C21H23N3O8
Molecular Weight 445.4 g/mol
IUPAC Name (Z)-but-2-enedioic acid;2-piperazin-1-ylquinoline
Standard InChI InChI=1S/C13H15N3.2C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;2*5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
Standard InChIKey VAOSOCRJSSWBEQ-SPIKMXEPSA-N
Isomeric SMILES C1NCCN(C1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O
SMILES C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Canonical SMILES C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Description Selective 5-HT3 receptor agonist. Also displays antagonist activity at peripheral 5-HT3 receptors. [3H]-Quipazine labels 5-HT3 sites in the cortical membranes.
Synonyms 2-(1-Piperazinyl)quinoline dimaleate
PubChem Compound 6420043
Last Modified Nov 11 2021
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